molecular formula C8H14N4O2 B14675342 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione CAS No. 31595-87-6

1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14675342
CAS No.: 31595-87-6
M. Wt: 198.22 g/mol
InChI Key: SJJDUOKLGVWTOT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil and methylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Catalysts and Solvents: Catalysts and solvents may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A precursor in the synthesis of the target compound.

    5,6-Diaminouracil: A related compound with similar structural features.

    Methylated Pyrimidines: Other methylated pyrimidine derivatives with comparable properties.

Uniqueness

1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of both methyl and methylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

31595-87-6

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

1,3-dimethyl-5,6-bis(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C8H14N4O2/c1-9-5-6(10-2)11(3)8(14)12(4)7(5)13/h9-10H,1-4H3

InChI Key

SJJDUOKLGVWTOT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N(C(=O)N(C1=O)C)C)NC

Origin of Product

United States

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